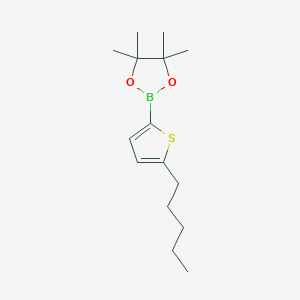
4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane, also known as TMTD, is an organic compound that has gained significant attention in scientific research due to its unique chemical properties. TMTD is a boron-containing compound that has a dioxaborolane ring structure and a thiophene ring attached to it. This compound has been synthesized through various methods and has shown promising results in various scientific applications.
Mécanisme D'action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane is not fully understood, but it is believed that the boron atom in 4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane plays a crucial role in its biological activity. Boron-containing compounds have been shown to have unique properties, including the ability to selectively accumulate in cancer cells and induce cell death through various mechanisms.
Biochemical and Physiological Effects:
4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of intracellular signaling pathways. 4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane is its ease of synthesis and purification, which makes it a valuable reagent for organic synthesis and materials science. However, 4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane has some limitations, including its low solubility in water, which may limit its use in biological applications.
Orientations Futures
There are several future directions for the research on 4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane, including the investigation of its potential as an anticancer agent, the development of new synthetic methods for 4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane and its derivatives, and the exploration of its potential as a building block for the synthesis of new organic materials. Additionally, further studies are needed to fully understand the mechanism of action of 4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane and its potential applications in various fields.
Applications De Recherche Scientifique
4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane has shown promising results in various scientific applications, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, 4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane has been used as a boron-containing reagent for the preparation of various organic compounds. In materials science, 4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane has been used as a building block for the synthesis of various organic materials, including conducting polymers and organic semiconductors. In medicinal chemistry, 4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane has been investigated for its potential as an anticancer agent, and it has shown promising results in vitro.
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BO2S/c1-6-7-8-9-12-10-11-13(19-12)16-17-14(2,3)15(4,5)18-16/h10-11H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOQONMRVDSCNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


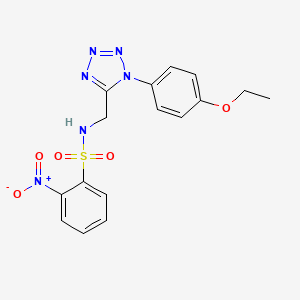
![4,6-Dimethyl-[1,3]oxazolo[4,5-c]pyridin-2-amine](/img/structure/B2660956.png)
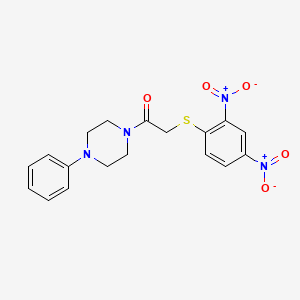
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2660963.png)
![5-Chloro-2-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2660966.png)
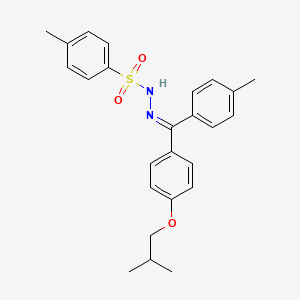
![2-({[1,1'-biphenyl]-2-yl}(methyl)amino)-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2660969.png)
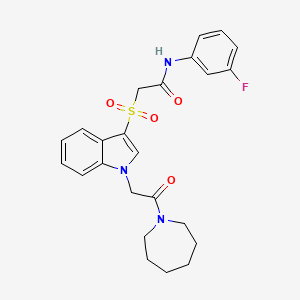
![(Z)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2660972.png)
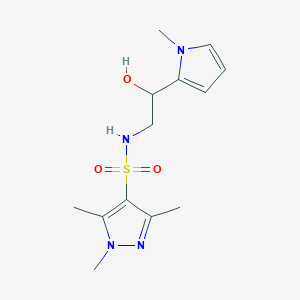

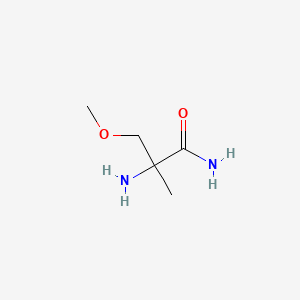
![2-(2-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2660976.png)
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2660977.png)